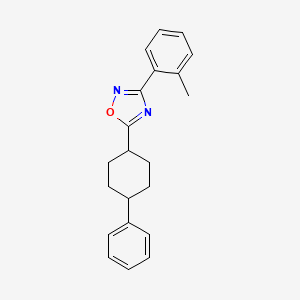
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. MPPT belongs to the class of piperazinecarbothioamide compounds and has been found to exhibit various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves its interaction with the serotonergic and dopaminergic systems in the brain. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a dopamine receptor agonist, which leads to an increase in the levels of serotonin and dopamine in the brain. This, in turn, leads to an improvement in mood and a reduction in pain and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in pain and inflammation. This compound has also been found to exhibit antioxidant properties, which may be useful in the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide in lab experiments is its well-established synthesis method. This makes it easy to obtain pure this compound for use in experiments. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One potential direction is the investigation of its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential direction is the study of its potential use in the treatment of oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It exhibits various biochemical and physiological effects and has been found to have potential uses in the treatment of neurological disorders and oxidative stress-related disorders. While there are some limitations to its use in lab experiments, the well-established synthesis method of this compound makes it a promising compound for future research.
Synthesemethoden
The synthesis of N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide involves the reaction between 3-methoxybenzylamine and 2-pyridinecarboxaldehyde in the presence of thiosemicarbazide. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
N-(3-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antidepressant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(3-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-22-15-6-4-5-14(13-15)19-17(23)21-11-9-20(10-12-21)16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZRGNXDZGNKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-benzyl-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5773123.png)
![1-[2-(2-methylphenoxy)ethyl]piperidine](/img/structure/B5773130.png)
![N-(tert-butyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B5773136.png)




![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5773170.png)


